3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid that is 5beta-cholestan-26-oic acid substituted by alpha-hydroxy groups at positions 3 and 7 respectively. It has a role as a human metabolite and a mouse metabolite. It is a dihydroxy monocarboxylic acid, a 7alpha-hydroxy steroid, a 3alpha-hydroxy steroid and a cholestanoid. It derives from a hydride of a 5beta-cholestane.
belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency.
belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency.
Brand Name:
Vulcanchem
CAS No.:
17974-66-2
VCID:
VC0108151
InChI:
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
SMILES:
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C₂₇H₄₆O₄
Molecular Weight:
434.7 g/mol
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
CAS No.: 17974-66-2
Reference Standards
VCID: VC0108151
Molecular Formula: C₂₇H₄₆O₄
Molecular Weight: 434.7 g/mol
CAS No. | 17974-66-2 |
---|---|
Product Name | 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid |
Molecular Formula | C₂₇H₄₆O₄ |
Molecular Weight | 434.7 g/mol |
IUPAC Name | (6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
Standard InChI | InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
Standard InChIKey | ITZYGDKGRKKBSN-HKFUITGCSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Physical Description | Solid |
Description | 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid that is 5beta-cholestan-26-oic acid substituted by alpha-hydroxy groups at positions 3 and 7 respectively. It has a role as a human metabolite and a mouse metabolite. It is a dihydroxy monocarboxylic acid, a 7alpha-hydroxy steroid, a 3alpha-hydroxy steroid and a cholestanoid. It derives from a hydride of a 5beta-cholestane. belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency. |
Synonyms | (3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid; 3α,7α-Dihydroxy-5β-cholestanoic Acid; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid; |
PubChem Compound | 5284239 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume